molecular formula C20H18BrClN2O4 B2742733 5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-55-9

5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2742733
CAS RN: 851403-55-9
M. Wt: 465.73
InChI Key: SMWQOLOEEYXWDX-UHFFFAOYSA-N
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Description

This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . It is a white crystalline powder with a molecular weight of 287.2 g/mol.


Synthesis Analysis

The synthesis of this compound involves a practical process that includes six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . More detailed information about these reactions is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. Its molecular weight is 287.2 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Research focuses on synthesizing and characterizing novel compounds derived from quinoline and benzamide frameworks, exploring their potential as antimicrobial agents. A study on the synthesis of novel azetidinone derivatives integrated with quinoline moieties demonstrates this approach, highlighting the methodological advancements in creating compounds with potential antimicrobial properties (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antimicrobial Activity

Compounds related to the query structure have been evaluated for their antimicrobial activity. For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one showed good antimicrobial activity, highlighting the potential therapeutic applications of these compounds (Patel & Patel, 2011).

Chemical Reactions and Modifications

Studies explore the chemical reactions and modifications of quinoline derivatives, providing insights into synthesizing novel compounds. For example, reactions of anthranilamide with isocyanates led to new synthesis methods for oxazolo[2,3-b]quinazolin-5-one derivatives, suggesting pathways for creating structurally related compounds with potential biological activities (Chern, Shish, Chang, Chan, & Liu, 1988).

Potential Therapeutic Applications

Research into benzamide and quinoline derivatives often targets potential therapeutic applications, including their role as antimicrobial, antitumor, and receptor antagonists. The synthesis and evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists exemplify efforts to discover new therapeutic agents (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Future Directions

This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The practical process for its synthesis has been demonstrated to be scalable with a great yield and significant cost reduction . This suggests that it could play a crucial role in the future development of new antidiabetic drugs.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O4/c1-27-16-5-6-17(28-2)18-14(16)9-11(19(25)24-18)7-8-23-20(26)13-10-12(21)3-4-15(13)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWQOLOEEYXWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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